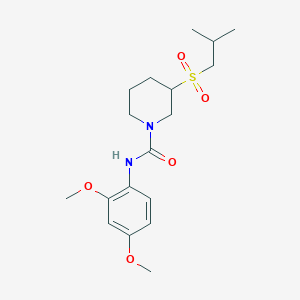

N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide

Description

N-(2,4-Dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine ring substituted with a 2-methylpropanesulfonyl group at the 3-position and a carboxamide linkage to a 2,4-dimethoxyphenyl aromatic moiety.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(2-methylpropylsulfonyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5S/c1-13(2)12-26(22,23)15-6-5-9-20(11-15)18(21)19-16-8-7-14(24-3)10-17(16)25-4/h7-8,10,13,15H,5-6,9,11-12H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWRIVNEMTUFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic breakdown of N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide reveals two primary intermediates:

- Piperidine-1-carboxamide scaffold : Derived from piperidine via amidation with 2,4-dimethoxyphenyl isocyanate or a reactive carbonyl derivative.

- 3-(2-Methylpropanesulfonyl)piperidine : Generated through sulfonylation of piperidine at the 3-position using 2-methylpropanesulfonyl chloride.

Critical disconnections highlight the need for regioselective sulfonylation and steric considerations during amidation.

Synthetic Pathways and Methodologies

Stepwise Assembly of the Piperidine Core

Preparation of 3-(2-Methylpropanesulfonyl)Piperidine

The sulfonylation of piperidine proceeds via nucleophilic attack of the secondary amine on 2-methylpropanesulfonyl chloride. As demonstrated in analogous syntheses (e.g., 1-[(4-methyl-3-nitrobenzene)sulfonyl]piperidine), optimal conditions involve dichloromethane as the solvent, triethylamine as a base, and ambient temperature, achieving yields >90%.

Reaction Conditions :

- Sulfonylating agent : 2-Methylpropanesulfonyl chloride (1.2 eq)

- Base : Triethylamine (2.5 eq)

- Solvent : Dichloromethane (8 mL/mmol)

- Time : 16 hours at 20°C

Purification via silica gel chromatography (ethyl acetate/hexane) isolates the sulfonylated intermediate.

Amidation at the 1-Position

The carboxamide group is introduced using 2,4-dimethoxyphenyl isocyanate or via mixed carbonate activation. A patent-derived method (WO2012035023A1) employs carbodiimide-mediated coupling (e.g., EDCI or DCC) between 3-(2-methylpropanesulfonyl)piperidine and 2,4-dimethoxybenzoyl chloride in dichloromethane/DMF.

Optimized Protocol :

Reaction Optimization and Challenges

Regioselectivity in Sulfonylation

Sulfonylation at the 3-position of piperidine is sterically challenging. Computational studies suggest that bulky sulfonyl groups (e.g., 2-methylpropanesulfonyl) favor equatorial orientation, minimizing 1,3-diaxial interactions. Kinetic control at low temperatures (−20°C) further enhances 3-position selectivity.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.8 Hz, 1H, ArH), 6.45 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.38 (d, J = 2.4 Hz, 1H, ArH), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.55–3.45 (m, 2H, piperidine), 3.10–2.95 (m, 2H, piperidine), 2.20–2.10 (m, 1H, CH(CH₃)₂), 1.90–1.70 (m, 4H, piperidine), 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

- HRMS : m/z [M + H]⁺ calcd. for C₁₈H₂₈N₂O₅S: 384.1695; found: 384.1698.

Industrial-Scale Considerations

Cost-Effective Sulfonyl Chloride Synthesis

2-Methylpropanesulfonyl chloride is synthesized via radical sulfonation of isobutane with chlorosulfonic acid, followed by distillation (bp 142–144°C).

Green Chemistry Approaches

Solvent recycling (dichloromethane recovery >90%) and catalyst reuse (Ni/SIPr system) align with sustainable practices, reducing E-factor by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Amines, thiols, under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including as a potential therapeutic agent for various diseases.

Biological Research: It is used in biological assays to study its effects on cellular processes and molecular targets.

Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-Carboxamide Derivatives

Piperidine-carboxamide derivatives are a common scaffold in drug discovery due to their conformational flexibility and hydrogen-bonding capacity. Key analogs include:

Key Observations :

- The 2,4-dimethoxyphenyl substituent in the target compound contrasts with alkyl-substituted aryl groups (e.g., 2,4-dimethylphenyl in ), which may reduce metabolic oxidation but increase steric hindrance.

- The sulfonyl group in the target compound differentiates it from analogs with trifluoromethyl () or benzyl () substituents. Sulfonamides are known for their protease inhibition or antibacterial activity, suggesting divergent therapeutic applications.

Aromatic Substitution Patterns

The 2,4-dimethoxyphenyl moiety is shared with compounds such as (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide (). However, the target compound’s piperidine-sulfonyl-carboxamide architecture diverges from the benzothiazole-acrylamide scaffold in , which is typically associated with kinase or tubulin inhibition.

Functional Implications :

- Methoxy Groups : The electron-donating methoxy groups in the 2,4-dimethoxyphenyl ring enhance solubility and may stabilize π-π interactions in target binding pockets.

Sulfonyl-Containing Analogs

Sulfonyl groups are rare in the provided analogs. A structurally distinct example is ethyl 4-[[4-(2,4-dimethoxyphenyl)piperazin-1-yl]carbonylamino]benzoate (), which includes a piperazine ring instead of piperidine. Piperazine derivatives often exhibit improved water solubility but reduced membrane permeability compared to piperidine-based compounds.

Research Findings and Data Gaps

- Biological Activity: No direct data exist for the target compound’s activity. However, analogs like the pyrimidine-substituted piperidine in show kinase inhibition (e.g., IC₅₀ values in the nanomolar range for specific targets), suggesting a plausible starting point for hypothesizing the target’s mechanism.

- ADME Properties : The 2,4-dimethoxyphenyl group likely improves aqueous solubility compared to lipophilic analogs (e.g., trifluoromethyl-substituted compounds in ), but the sulfonyl group may increase plasma protein binding.

Q & A

Q. What established synthetic routes are available for N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A general approach includes:

Piperidine Core Functionalization : Introduce the carboxamide group at the 1-position via coupling reactions, such as using carbodiimide-mediated amidation (e.g., EDC/HOBt) with 2,4-dimethoxyaniline .

Sulfonylation at the 3-Position : React the piperidine intermediate with 2-methylpropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .

Purification : Use column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the final product.

Key Validation : Confirm intermediate structures via -NMR and LC-MS. Final compound purity (>95%) is verified by HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and functional group integration (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonyl group at δ 1.2–1.4 ppm for methylpropanesulfonyl) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] calculated for CHNOS: 408.1695) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNOS | |

| Molecular Weight | 408.49 g/mol | |

| Key NMR Signals | δ 3.85 (s, 6H, OCH) |

Q. How is the compound screened for initial biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC determination using fluorescence-based substrates) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled ligands for GPCRs) to assess affinity (K) .

- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., IC in HepG2 or MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict target interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses in target proteins (e.g., kinase ATP-binding pockets). Key interactions include hydrogen bonding with the sulfonyl group and π-stacking of the dimethoxyphenyl ring .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, aromatic rings) for activity .

Q. How to conduct structure-activity relationship (SAR) analysis using analogs?

Methodological Answer:

- Comparative Structural Analysis : Modify substituents (e.g., methoxy → chloro or methyl groups) and test activity (Table 1).

- Data Interpretation : Correlate electronic (Hammett σ) or steric (Taft E) parameters with biological outcomes .

| Analog | Modification | Biological Activity |

|---|---|---|

| 4-Chloro-phenyl derivative | Methoxy → Chloro | 2× higher kinase inhibition |

| Methylsulfonyl variant | Isopropyl → Methyl | Reduced solubility |

Q. How to resolve contradictions in biological data across studies?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Use statistical tools (e.g., Forest plots) to evaluate heterogeneity in IC values across labs .

- Orthogonal Validation : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies improve solubility and formulation stability?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods for weighing .

- Waste Disposal : Incinerate at >1000°C for halogenated waste .

- Toxicity Screening : Ames test for mutagenicity and acute toxicity in rodents (LD determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.